
3-((4-Chlorophenyl)amino)inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Chlorophenyl)amino)inden-1-one, also known as 4-CPAI, is a chemical compound with the molecular formula C15H10ClNO and a molecular weight of 255.70 g/mol.
准备方法
The synthesis of 3-((4-Chlorophenyl)amino)inden-1-one involves several synthetic routes and reaction conditions. One common method involves the reaction of 4-chloroaniline with indanone under specific conditions to form the desired compound . The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .
化学反应分析
3-((4-Chlorophenyl)amino)inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
3-((4-Chlorophenyl)amino)inden-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((4-Chlorophenyl)amino)inden-1-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity . This modulation can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation . The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
3-((4-Chlorophenyl)amino)inden-1-one can be compared with other similar compounds, such as indole derivatives and other substituted indanones . These compounds share similar structural features and may exhibit comparable biological activities. this compound is unique in its specific substitution pattern and the presence of the 4-chlorophenyl group, which can influence its reactivity and biological properties . Similar compounds include indole-3-acetic acid, indole-2-carboxylate derivatives, and various substituted indanones .
属性
IUPAC Name |
3-(4-chloroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-10-5-7-11(8-6-10)17-14-9-15(18)13-4-2-1-3-12(13)14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPCXNUBYPNAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





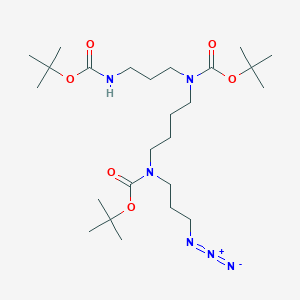
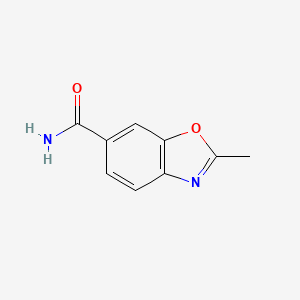
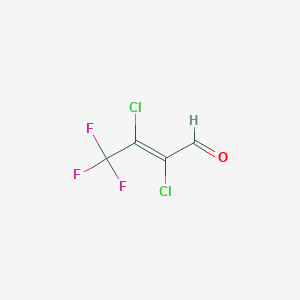
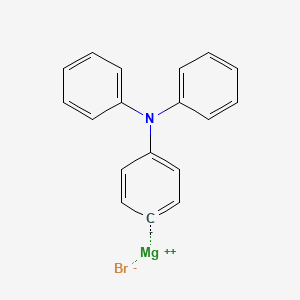
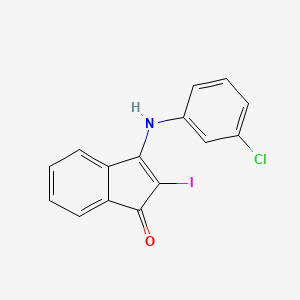
![8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357828.png)
![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)
![8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357834.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B6357842.png)
